molecular formula C8H17NO B13636636 (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine

Cat. No.: B13636636
M. Wt: 143.23 g/mol
InChI Key: SMYLGDAAOJBTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyltetrahydro-2H-pyran-4-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydropyran (THP) ring, a scaffold recognized as a "privileged structure" due to its presence in numerous bioactive molecules and natural products . The saturated, oxygen-containing ring acts as a conformationally restrained bioisostere, often used to replace cyclohexane rings to fine-tune a molecule's lipophilicity and improve its overall absorption, distribution, metabolism, and excretion (ADME) profile . The primary amine group attached to the ring provides a reactive handle for synthetic chemists to incorporate this fragment into more complex target molecules. Compounds featuring the amino-THP motif are investigated across multiple therapeutic areas. They are frequently employed in the development of kinase inhibitors for oncology , and similar structures have been used in the synthesis of key intermediates for potent pharmaceutical compounds, including the BCL-2 inhibitor venetoclax and novel EZH2 PROTAC degraders for targeting triple-negative breast cancer . The specific 2-ethyl substitution on the THP ring in this compound offers a defined vector for further synthetic modification, allowing researchers to explore additional steric and electronic interactions with biological targets. This compound is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2-ethyloxan-4-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-2-8-5-7(6-9)3-4-10-8/h7-8H,2-6,9H2,1H3

InChI Key

SMYLGDAAOJBTJI-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)CN

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate to (Tetrahydro-2H-pyran-4-yl)methanol

One foundational intermediate is (tetrahydro-2H-pyran-4-yl)methanol, which can be synthesized by reducing ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C. The reaction proceeds for 1 hour, followed by quenching with water and sodium hydroxide in THF and ethyl acetate to yield the alcohol with a high yield of 96% as a colorless oil.

Reaction Summary:

Step Reagents & Conditions Yield Notes
1 Ethyl tetrahydro-2H-pyran-4-carboxylate + LiAlH4 in THF at 0 °C for 1 h 96% Quenched with H2O, NaOH, EtOAc

Conversion of (Tetrahydro-2H-pyran-4-yl)methanol to (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine

A common synthetic approach to obtain the target amine involves the reaction of (tetrahydro-2H-pyran-4-yl)methanol with ethylamine. This reaction typically requires a catalyst and elevated temperatures to facilitate amination, converting the alcohol moiety into the corresponding ethanamine derivative. This method is widely used due to its straightforwardness and efficiency.

General Reaction:

Starting Material Reagent Conditions Product Notes
(Tetrahydro-2H-pyran-4-yl)methanol Ethylamine + Catalyst Elevated temperature This compound Requires catalyst and heat

Reductive Amination Route Using Tetrahydro-4H-pyran-4-one

An alternative and effective method involves reductive amination of tetrahydro-4H-pyran-4-one with ethylamine or related amines. In a typical procedure, tetrahydro-4H-pyran-4-one is dissolved in methanol with acetic acid, then sodium cyanoborohydride is added portion-wise. The reaction is refluxed overnight, monitored by thin-layer chromatography (TLC), and yields the amine product after filtration and washing. This method provides high yields (~88%) and is suitable for preparing substituted tetrahydropyranyl amines.

Reaction Summary:

Step Reagents & Conditions Yield Notes
1 Tetrahydro-4H-pyran-4-one + ethylamine + AcOH + NaCNBH3 in MeOH, reflux overnight 88% Monitored by TLC, filtered product

Hydrogenation of Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate can be synthesized by hydrogenation of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate using palladium on activated charcoal in methanol under hydrogen atmosphere at 16–19 °C for 18 hours. The crude product is obtained with 94% yield and can be used for further transformations toward the target amine.

Reaction Summary:

Step Reagents & Conditions Yield Notes
1 Hydrogenation with Pd/C in MeOH, 16–19 °C, 18 h under H2 (30 psi) 94% Crude product used directly

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
LiAlH4 Reduction of Ethyl Ester Ethyl tetrahydro-2H-pyran-4-carboxylate LiAlH4 in THF, 0 °C, 1 h 96 High yield, straightforward Requires handling of LiAlH4
Amination of (tetrahydro-2H-pyran-4-yl)methanol (tetrahydro-2H-pyran-4-yl)methanol Ethylamine, catalyst, elevated temperature Not specified Direct amination route Requires catalyst and heat
Reductive Amination of Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one NaCNBH3, AcOH, MeOH, reflux overnight 88 High yield, mild conditions Use of toxic cyanoborohydride
Hydrogenation of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate Pd/C, H2, MeOH, 16–19 °C, 18 h 94 High yield, clean reaction Requires hydrogenation setup

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

  • Imine Formation : Reaction with ketones or aldehydes in the presence of oxidizing agents (e.g., TEMPO/O₂) yields Schiff bases.

  • Nitro Derivatives : Strong oxidants like KMnO₄ in acidic conditions convert the amine to a nitro group.

Example Reaction :

(2-Ethyltetrahydro-2H-pyran-4-yl)methanamine+RCHOOxidizing AgentImine Derivative+H2O\text{this compound} + \text{RCHO} \xrightarrow{\text{Oxidizing Agent}} \text{Imine Derivative} + \text{H}_2\text{O}

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with electrophiles:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines.

Example Reaction :

Compound+CH3COCl(2-Ethyltetrahydro-2H-pyran-4-yl)methylacetamide+HCl\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{(2-Ethyltetrahydro-2H-pyran-4-yl)methylacetamide} + \text{HCl}

Reductive Amination

The amine participates in reductive amination with carbonyl compounds (e.g., aldehydes) using NaBH₃CN or H₂/Pd-C to form secondary amines .

Catalytic Hydrogenation

Studies show that the ethyl group on the tetrahydropyran ring sterically hinders hydrogenation of the ring, requiring elevated temperatures (80–100°C) and high-pressure H₂ (50–100 bar) for saturation .

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the tetrahydropyran ring undergoes hydrolysis to form a diol intermediate, which can further react with amines or alcohols .

Data Table 1: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, Et₃N, 0°CAcetylated derivative78
Reductive AminationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl secondary amine65
Oxidation to NitroKMnO₄, H₂SO₄, 60°CNitro compound42

Comparative Reactivity

The ethyl substituent enhances steric bulk compared to methyl or hydrogen analogs, reducing reaction rates in nucleophilic substitutions but improving selectivity in catalytic hydrogenation .

Data Table 2: Substituent Effects on Reaction Rates

Substituent (R)Relative Rate (Acylation)Relative Rate (Hydrogenation)
Ethyl1.01.0
Methyl1.30.8
Hydrogen1.70.5

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming ethylamine and cyclic ether byproducts .

  • Oxidative Degradation : Prolonged exposure to air leads to gradual oxidation of the amine to nitroso derivatives .

Scientific Research Applications

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and estimated properties of (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine with five analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Pyran) Amine Type logP (Estimated) Key Differences
This compound C8H17NO 143.23 2-Ethyl Methanamine ~0.5 Reference compound
(Tetrahydro-2H-pyran-4-yl)methanamine C6H11NO 113.16 None Methanamine ~-0.3 Lacks ethyl group; lower lipophilicity
(4-Ethyltetrahydro-2H-pyran-4-yl)methanamine C8H17NO 143.23 4-Ethyl Methanamine ~0.5 Ethyl at 4-position; conformational differences
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethanamine C9H19NO 157.25 2,2-Dimethyl Ethanamine ~1.0 Dimethyl groups increase steric bulk; longer amine chain
N-(Tetrahydro-2H-pyran-4-ylmethyl)ethanamine C8H17NO 143.23 None Ethanamine ~0.2 Amine attached via methylene; increased flexibility
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine C7H15NO2S 177.26 Thiopyran (sulfur) Ethanamine ~-0.1 Sulfur replaces oxygen; altered electronic properties
Key Observations:
  • Ethyl Position: The 2-ethyl vs. 4-ethyl substitution (e.g., 4-Ethyltetrahydro-2H-pyran-4-yl analog) creates distinct conformational profiles.
  • Amine Chain Length : Ethanamine derivatives (e.g., 2-(2,2-Dimethyl...)ethanamine ) exhibit greater flexibility but may incur entropic penalties during target binding compared to methanamine analogs .
  • Ring Heteroatom : Thiopyran analogs (e.g., 1,1-dioxidotetrahydro-2H-thiopyran ) show reduced electronegativity and increased polarizability due to sulfur, impacting solubility and metabolic stability .

Biological Activity

(2-Ethyltetrahydro-2H-pyran-4-yl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

PropertyValue
Molecular Formula C9H17N
Molecular Weight 155.24 g/mol
IUPAC Name This compound
Canonical SMILES CC1CC(COC1)CN

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Protein Methyltransferases (PMTs) : It has been shown to affect the activity of EZH2, a key enzyme in gene regulation linked to cancer progression .
  • Anticancer Properties : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in triple-negative breast cancer models .

Case Study: EZH2 Inhibition

A study focused on the inhibition of EZH2 revealed that this compound derivatives could effectively reduce cell viability in cancer cell lines. The IC50 values for related compounds ranged from 1.4 to 14 nM, indicating potent activity against EZH2 .

In Vivo Studies

In vivo experiments demonstrated that derivatives of this compound exhibited significant anti-tumor effects in xenograft models. For instance, one derivative showed a reduction in tumor size by over 50% within two weeks of treatment .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other compounds:

CompoundIC50 (nM)Biological Activity
(2-Ethyltetrahydro-2H-pyran)~14EZH2 inhibition
EPZ64382.5Selective EZH2 inhibition
UNC06423.0PMT inhibition with low toxicity

Research Findings and Implications

  • Anticancer Potential : The ability of this compound to inhibit EZH2 suggests its potential as an anticancer agent, particularly for cancers where EZH2 is overexpressed.
  • Inflammatory Response Modulation : Some studies indicate that this compound may also modulate inflammatory responses, potentially aiding in conditions characterized by chronic inflammation .
  • Future Directions : Ongoing research aims to optimize the structure of this compound to enhance its potency and selectivity for therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine, and how can computational tools optimize retrosynthesis planning?

Answer:
The synthesis of this compound typically involves functionalization of the tetrahydro-2H-pyran scaffold. A feasible route could start with 2-ethyltetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination using methanamine (NH₂CH₃) under hydrogenation conditions (e.g., H₂/Pd-C). Computational tools like AI-powered synthesis planning (e.g., Reaxys or Pistachio models) can predict viable pathways by analyzing reaction databases and stereochemical constraints. For example, these tools prioritize steps with high atom economy and minimal protecting group requirements .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Critical characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2–1.5 ppm for CH₃CH₂), pyran ring protons (δ 3.5–4.5 ppm), and methanamine NH₂ signals (δ 1.5–2.5 ppm, broad).
  • HPLC-MS : To assess purity (>98%) and detect impurities using reverse-phase C18 columns with ESI+ ionization.
  • Chiral chromatography (if applicable): To resolve enantiomers, as the pyran ring may introduce stereocenters .

Basic: What experimental protocols are recommended for studying the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC to quantify saturation points. Methanamine derivatives often exhibit higher solubility in polar aprotic solvents (e.g., DMSO) but lower in aqueous buffers .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Amine groups may oxidize, requiring inert atmosphere storage .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across different assay systems?

Answer:
Contradictions may arise from assay-specific variables:

  • Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Membrane permeability : Measure logP and use PAMPA assays to correlate cellular uptake with activity.
  • Metabolic interference : Include liver microsome stability tests to rule out metabolite interference .

Advanced: What strategies are effective for identifying biological targets of this compound in neurological studies?

Answer:

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS.
  • Molecular docking : Screen against GPCR or neurotransmitter transporter libraries (e.g., SERT, DAT). Methanamine derivatives often target amine transporters .
  • Functional validation : CRISPR knockouts of candidate targets in neuronal cell lines to confirm activity loss .

Advanced: How can density functional theory (DFT) calculations predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Electrostatic potential maps : Calculate using B3LYP/6-31G* basis sets to identify nucleophilic (amine group) and electrophilic (pyran ring carbons) sites.
  • Transition state analysis : Model SN2 reactions (e.g., alkylation at the amine) to predict activation energies.
  • Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.